N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-methylisovalinamide -

N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-methylisovalinamide

Catalog Number: EVT-3959951
CAS Number:
Molecular Formula: C24H27N3O4
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Hydrolysis: Under acidic or basic conditions, the phthalimide group can be hydrolyzed to yield the corresponding phthalic acid and amine. []
Mechanism of Action
  • Enzyme inhibition: Phthalimides can act as inhibitors of various enzymes, including proteases, kinases, and phosphodiesterases. []
  • Receptor modulation: They can interact with receptors, acting as agonists, antagonists, or allosteric modulators. [, , ]
Applications
  • Drug discovery: Phthalimides serve as scaffolds in drug design and have shown potential for treating various diseases, including inflammation [, ], cancer [], and neurological disorders [].

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

  • Compound Description: (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate is a phthalimide derivative investigated as a potential drug candidate for treating sickle cell anemia symptoms. []

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate

  • Compound Description: Similar to the previous compound, (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate is also a phthalimide derivative studied for its potential in treating sickle cell anemia symptoms. []

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

  • Compound Description: This is another phthalimide derivative investigated for its potential in treating sickle cell anemia symptoms. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide

  • Compound Description: This phthalimide derivative, studied for its potential in treating sickle cell anemia symptoms, [] contains a sulfonamide group, suggesting potential activity related to enzyme inhibition.

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

  • Compound Description: Yet another phthalimide derivative explored for its potential use in treating sickle cell anemia symptoms. []

2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate

  • Compound Description: This phthalimide derivative, studied for its potential in treating sickle cell anemia symptoms, [] features an ethyl nitrate group linked to the phthalimide core via a phenyl ring.
  • Compound Description: CPPHA is a novel, selective allosteric potentiator of the metabotropic glutamate receptor subtype 5 (mGluR5). It exhibits unique effects on mGluR5-mediated calcium responses and ERK1/2 phosphorylation, showing potential for pharmacological modulation of downstream processes. [, , ]

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

  • Compound Description: 6P is a lipophilic derivative of thalidomide designed to enhance the parent compound's characteristics and efficacy. It has demonstrated immunomodulatory and anti-inflammatory effects in previous studies. [, ]

Dimethyl-W84 (N,N'-bis[3-(1,3-dihydro-1,3-dioxo-4-methyl-2H-isoindol-2-yl)propyl]-N,N,N',N'-tetramethyl-1,6-hexanediaminium diiodide)

  • Compound Description: Dimethyl-W84 is a novel radioalloster used to study allosteric binding sites on muscarinic acetylcholine M2 receptors. It exhibits high potency at M2 receptors when they are occupied by the conventional antagonist N-methylscopolamine (NMS). [, ]

Properties

Product Name

N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-methylisovalinamide

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-methylbutanamide

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H27N3O4/c1-6-24(4,23(31)25-20-15(2)10-9-11-16(20)3)26(5)19(28)14-27-21(29)17-12-7-8-13-18(17)22(27)30/h7-13H,6,14H2,1-5H3,(H,25,31)

InChI Key

UWIGYLPKQQWMSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1=C(C=CC=C1C)C)N(C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.